4-(Pent-4-yn-1-yl)morpholine hydrochloride
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Overview
Description
4-(Pent-4-yn-1-yl)morpholine hydrochloride is a chemical compound with the CAS Number: 2137951-17-6 . It has a molecular weight of 189.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H15NO.ClH/c1-2-3-4-5-10-6-8-11-9-7-10;/h1H,3-9H2;1H .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 189.68 .Scientific Research Applications
Synthesis of Biologically Active Compounds
4-(Pent-4-yn-1-yl)morpholine hydrochloride is used as an intermediate in the synthesis of various biologically active heterocyclic compounds. For instance, Mazur et al. (2007) described the synthesis of 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, which is vital for creating biologically active heterocycles. The morpholine ring's conformation plays a crucial role in the compound's stability and reactivity, highlighted by its hydrogen bonding interactions (Mazur, Pitucha, & Rzączyńska, 2007).
Antimicrobial and Antitumor Applications
Another significant application is in the realm of antimicrobial and antitumor activities. Singh et al. (2000) explored the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II), indicating potential applications in medicinal chemistry due to their unique structural characteristics and reactivity with metal ions (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Development of Inhibitors for the PI3K-AKT-mTOR Pathway
In the context of cancer research, Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, showcasing its application in novel inhibitors of the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. This research underscores the versatility of morpholine derivatives in drug development, particularly in designing selective and potent therapeutic agents (Hobbs et al., 2019).
Neurokinin-1 Receptor Antagonism
Furthermore, the development of water-soluble neurokinin-1 receptor antagonists for potential clinical use in treating emesis and depression showcases another critical application area. Harrison et al. (2001) elaborated on an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting the importance of morpholine derivatives in synthesizing therapeutically valuable compounds (Harrison et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-pent-4-ynylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-3-4-5-10-6-8-11-9-7-10;/h1H,3-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEKKJCQPFFGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137951-17-6 |
Source
|
Record name | 4-(pent-4-yn-1-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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